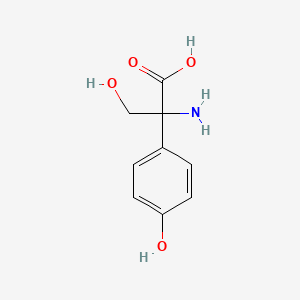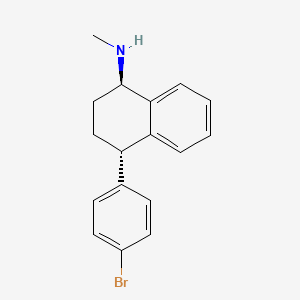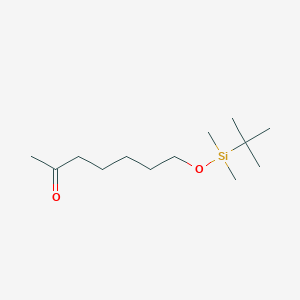
7-((tert-Butyldimethylsilyl)oxy)heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((tert-Butyldimethylsilyl)oxy)heptan-2-one is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a heptanone backbone. This compound is often used in organic synthesis due to its stability and the ease with which the TBDMS group can be removed under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((tert-Butyldimethylsilyl)oxy)heptan-2-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The general reaction scheme is as follows:
Starting Material: Heptan-2-one with a hydroxyl group at the 7th position.
Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole or triethylamine.
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Conditions: The reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon).
The reaction proceeds as follows:
Heptan-2-one-OH+TBDMSCl+Base→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of heptan-2-one and TBDMSCl are handled using automated systems.
Reaction Vessels: Reactions are conducted in large stainless steel reactors equipped with temperature control and inert gas purging systems.
Purification: The product is purified using techniques such as distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
7-((tert-Butyldimethylsilyl)oxy)heptan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in THF for deprotection of the TBDMS group.
Major Products
Oxidation: 7-((tert-Butyldimethylsilyl)oxy)heptanoic acid.
Reduction: 7-((tert-Butyldimethylsilyl)oxy)heptan-2-ol.
Substitution: Various substituted heptanones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 7-((tert-Butyldimethylsilyl)oxy)heptan-2-one is used as an intermediate in the preparation of more complex molecules. The TBDMS group serves as a protecting group for hydroxyl functionalities, allowing selective reactions to occur at other sites in the molecule.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones and alcohols. The stability of the TBDMS group under physiological conditions makes it a useful tool for probing biochemical pathways.
Medicine
While not directly used as a drug, derivatives of this compound may be explored for their potential pharmacological properties. Protecting groups like TBDMS are often employed in the synthesis of complex drug molecules to improve their stability and bioavailability.
Industry
In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which 7-((tert-Butyldimethylsilyl)oxy)heptan-2-one exerts its effects depends on the specific reactions it undergoes. For example:
Protection/Deprotection: The TBDMS group protects the hydroxyl group from unwanted reactions. Deprotection occurs through nucleophilic attack by fluoride ions, leading to the removal of the TBDMS group and regeneration of the free hydroxyl group.
Oxidation/Reduction: The ketone group undergoes redox reactions, altering the oxidation state of the carbonyl carbon and leading to the formation of alcohols or carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
7-((tert-Butyldimethylsilyl)oxy)heptan-2-ol: Similar structure but with an alcohol group instead of a ketone.
7-((tert-Butyldimethylsilyl)oxy)heptanoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
7-((tert-Butyldimethylsilyl)oxy)heptane: Similar structure but fully saturated without a carbonyl group.
Uniqueness
7-((tert-Butyldimethylsilyl)oxy)heptan-2-one is unique due to the presence of both a ketone and a TBDMS-protected hydroxyl group. This combination allows for selective reactions at the ketone while protecting the hydroxyl group, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H28O2Si |
|---|---|
Molecular Weight |
244.44 g/mol |
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxyheptan-2-one |
InChI |
InChI=1S/C13H28O2Si/c1-12(14)10-8-7-9-11-15-16(5,6)13(2,3)4/h7-11H2,1-6H3 |
InChI Key |
BCPXPMXLDPMOQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


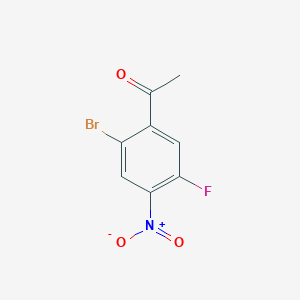
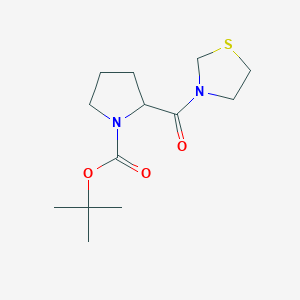
![1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine](/img/structure/B12839072.png)

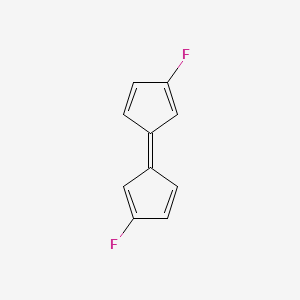
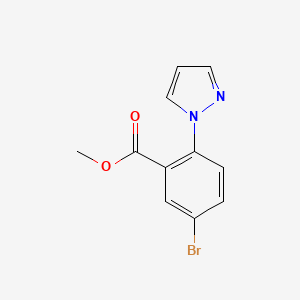
![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B12839113.png)
![D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]](/img/structure/B12839122.png)
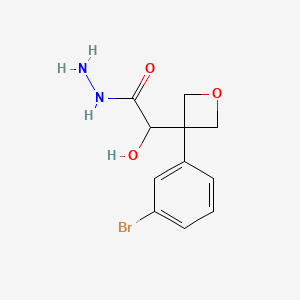
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-](/img/structure/B12839130.png)

